molecular formula C18H20N4 B2681808 (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane CAS No. 92760-39-9

(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane

Cat. No. B2681808
CAS RN: 92760-39-9
M. Wt: 292.386
InChI Key: VYIMTYRAXWNXFU-QZTJIDSGSA-N
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Description

(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane, commonly known as [Fe(1,2-bis(pyrid-2-yl)ethylene-diamine)3]2+, is a coordination complex of iron (II) with a tridentate ligand. This compound has gained significant attention in the field of bioinorganic chemistry due to its unique structural and electronic properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane is based on its ability to bind to metal ions and form stable complexes. The tridentate ligand coordinates with the metal ion in a bidentate manner, leaving one pyridine nitrogen uncoordinated. This uncoordinated nitrogen can act as a Lewis base, facilitating the binding of other molecules to the complex. The resulting complex can then catalyze various reactions, depending on the nature of the metal ion and the ligand.
Biochemical and Physiological Effects
(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane is its versatility. It can be used as a model system for various metalloproteins and can catalyze a wide range of reactions. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane. One area of interest is the development of new catalysts based on this compound. Researchers are also exploring its potential as an anticancer agent and as a tool for studying metalloproteins. Additionally, there is interest in improving its stability in aqueous solutions to make it more accessible for use in biological systems. Finally, researchers are exploring the use of this compound in the development of new materials, such as sensors and electronic devices.

Synthesis Methods

The synthesis of [Fe(1,2-bis(pyrid-2-yl)ethylene-diamine)3]2+ involves the reaction of iron ((1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane) sulfate with 1,2-bis(pyrid-2-yl)ethylene-diamine in the presence of a base. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane has been extensively studied for its potential applications in various fields of research. In bioinorganic chemistry, this compound has been used as a model system to study the mechanism of action of metalloproteins. It has been shown to mimic the active sites of various enzymes, including cytochrome c oxidase and ribonucleotide reductase. Additionally, it has been used as a catalyst in organic synthesis reactions.

properties

IUPAC Name

1-pyridin-2-yl-N-[(1R,2R)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIMTYRAXWNXFU-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane

CAS RN

284497-48-9
Record name 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine
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